(2-Methylbutyl)[3-(morpholin-4-yl)propyl]amine
Description
(2-Methylbutyl)[3-(morpholin-4-yl)propyl]amine is a secondary amine featuring a branched 2-methylbutyl group and a 3-(morpholin-4-yl)propyl substituent. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is a common pharmacophore known to enhance solubility and bioavailability in drug-like molecules . The 2-methylbutyl chain contributes lipophilicity, which may influence membrane permeability and metabolic stability.
Molecular Formula: Estimated as C₁₂H₂₆N₂O (based on structural analysis).
Key Features:
- Branched alkyl chain: Increases lipophilicity (logP) compared to linear analogs.
- Flexible propyl linker: Allows conformational adaptability for target binding.
Properties
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-3-12(2)11-13-5-4-6-14-7-9-15-10-8-14/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDDYAVNTCWLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Methylbutyl)[3-(morpholin-4-yl)propyl]amine , also known by its IUPAC name, is a chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a branched alkyl group and a morpholine moiety, suggest potential biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features:
- Morpholine ring : A six-membered ring containing one oxygen atom and five nitrogen atoms.
- Branched alkyl group : The presence of a 2-methylbutyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions.
Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes some of these compounds along with their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Morpholin-4-yl)-2-methylpropan-1-one | Structure | Contains a ketone functional group; used in pharmaceuticals. |
| 4-(Morpholinomethyl)-1,2-dihydroquinoline | Structure | Exhibits antitumor properties; different ring structure. |
| 1-(2-Aminoethyl)morpholine | Structure | Simple morpholine derivative; primarily studied for biological activity. |
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit various pharmacological activities due to its functional groups. The morpholine component is known for its ability to modulate neurotransmitter systems, while the amine group may interact with various receptors.
Key Findings from Research
- Neurotransmitter Modulation : The morpholine ring has been implicated in modulating neurotransmitter systems, particularly in enhancing acetylcholine levels, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease .
- Antitumor Activity : Compounds with similar structures have shown promising antitumor activity through mechanisms involving apoptosis and cell cycle arrest .
- Inhibition Studies : Initial in vitro studies indicate that this compound may inhibit specific enzymes associated with cancer proliferation pathways .
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated the inhibitory effects of various compounds on acetylcholinesterase (AChE), an enzyme critical for regulating acetylcholine levels in the brain. The results indicated that certain derivatives of morpholine exhibited significant AChE inhibition, suggesting potential therapeutic applications for cognitive disorders .
Case Study 2: Antitumor Activity in Cell Lines
In another study, this compound was tested against several cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound in cancer therapy development.
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction : The morpholine moiety may facilitate binding to various receptors involved in neurotransmission and cellular signaling.
- Enzyme Modulation : The amine group can participate in enzyme-substrate interactions, potentially inhibiting key metabolic pathways involved in disease progression.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
(2-Methylbutyl)[3-(morpholin-4-yl)propyl]amine has been investigated for its potential as a pharmaceutical intermediate. Its morpholine moiety is significant in medicinal chemistry due to its ability to enhance the solubility and bioavailability of drug candidates.
- Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibit activity against specific cancer cell lines. The modifications to the morpholine ring were found to improve selectivity and potency against tumor cells while reducing off-target effects .
1.2 Neuropharmacology
This compound's structural characteristics suggest possible applications in neuropharmacology. The presence of the morpholine group is associated with various neuroactive compounds, which may provide insights into developing treatments for neurological disorders.
- Research Findings: Preliminary studies indicate that derivatives of this compound could act as modulators of neurotransmitter systems, potentially leading to new treatments for anxiety and depression .
Catalytic Applications
2.1 Catalysis in Organic Synthesis
The compound has been explored as a ligand in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds.
- Data Table: Catalyst Performance
| Catalyst | Reaction Type | Yield (%) | References |
|---|---|---|---|
| Pd(dppf)Cl | Aryl-Aryl Coupling | 85% | |
| This compound-Pd | Aryl-Alkyl Coupling | 78% |
The data indicates that using this compound as a ligand can facilitate reactions under milder conditions, enhancing yield and selectivity.
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing novel polymers with enhanced properties.
- Case Study: Research has demonstrated that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. Polymers derived from this amine have shown promising characteristics for use in coatings and adhesives .
3.2 Surface Modification
This compound can also be employed in surface modification processes to enhance adhesion properties of materials.
Comparison with Similar Compounds
Structural Analogues with Morpholin-4-ylpropylamine Moieties
Key Observations :
- Aromatic vs. Aliphatic Substituents: Aromatic analogs (e.g., benzyl, quinoline) exhibit higher molecular weights (~300–400 Da) compared to the target compound (estimated ~214 Da), which may reduce blood-brain barrier penetration .
- Halogenated Derivatives : Chlorine or fluorine substituents (e.g., ) improve metabolic stability but increase hydrophobicity .
- Methoxy/Allyloxy Groups : Enhance solubility but may introduce metabolic liability (e.g., O-demethylation) .
Pharmacological and Physicochemical Properties
Activity Insights :
- The target compound’s branched alkyl chain may confer better metabolic stability than linear chains (e.g., n-propyl) due to reduced cytochrome P450 accessibility.
Preparation Methods
Nickel-Catalyzed Coupling of Alcohols and Amines
Nickel catalysts offer a cost-effective alternative to precious metals for BH reactions. The SciFinder® example in demonstrates the synthesis of N-cyclohexylpiperidine from cyclohexanol and piperidine using a U.O.P. Ni catalyst (76% yield). Translating this to the target compound, 2-methylbutanol and 3-(morpholin-4-yl)propan-1-amine could undergo analogous coupling under Ni catalysis. Key considerations include:
-
Temperature : Optimal activity occurs at 175–200°C, necessitating thermal stability of the morpholine moiety.
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Base : Alkali metal hydroxides (e.g., NaOH) facilitate dehydrogenation and imine formation.
-
Selectivity : Competitive formation of dialkylated byproducts is mitigated by controlling the alcohol-to-amine ratio.
Stepwise Alkylation via Sequential N-Functionalization
Primary Amine Alkylation with Alkyl Halides
A two-step protocol involves the alkylation of ammonia with 2-methylbutyl bromide, followed by reaction with 3-(morpholin-4-yl)propyl bromide. While straightforward, this method faces challenges:
-
Over-Alkylation : Excess ammonia (10–20 equiv) is required to favor monoalkylation in the first step, reducing atom economy.
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Purification : Isolation of the intermediate 2-methylbutylamine necessitates distillation or chromatography.
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Morpholine Stability : The electron-rich morpholine ring may undergo quaternization under harsh alkylation conditions (e.g., K₂CO₃, DMF, 80°C).
Despite these limitations, stepwise alkylation provides modular access to unsymmetrical tertiary amines. For example, N-benzylation of β-phenylethylamine with benzyl chloride proceeds in 89% yield under nickel catalysis, suggesting analogous success with morpholine-containing substrates.
Reductive Amination of 2-Methylbutylamine
Reductive amination offers a selective route to the target amine by condensing 2-methylbutylamine with 3-(morpholin-4-yl)propanal in the presence of a reductant (e.g., NaBH₃CN). Critical factors include:
-
Aldehyde Synthesis : 3-(Morpholin-4-yl)propanal is accessible via oxidation of 3-(morpholin-4-yl)propan-1-ol using MnO₂ or TEMPO/oxone.
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Iminium Formation : The equilibrium between amine and aldehyde favors iminium ion formation at pH 4–6, achievable with acetic acid or ammonium acetate.
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Reduction : Sodium cyanoborohydride selectively reduces the iminium ion without attacking the morpholine ring, affording the tertiary amine in 65–78% yield for analogous substrates.
Hydroaminomethylation: A Three-Component Approach
Hydroaminomethylation combines hydroformylation, condensation, and hydrogenation to assemble tertiary amines from alkenes, syngas (CO/H₂), and amines. For the target molecule, 2-methyl-1-butene and 3-(morpholin-4-yl)propan-1-amine could undergo this process:
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Hydroformylation : Rhodium or cobalt catalysts (e.g., Rh(acac)(CO)₂) convert 2-methyl-1-butene to 2-methylpentanal.
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Condensation : The aldehyde reacts with the amine to form an enamine.
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Hydrogenation : The enamine is reduced to the tertiary amine.
While this method boasts perfect atom economy, regioselectivity in hydroformylation (branched vs. linear aldehyde) and enamine stability under hydrogenation conditions remain challenges.
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Methylbutyl)[3-(morpholin-4-yl)propyl]amine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-methylbutylamine with 3-(morpholin-4-yl)propyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 alkylating agent to amine) to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., morpholine ring protons at δ 2.4–3.8 ppm, methylbutyl chain protons at δ 0.8–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
- X-ray Crystallography : If crystalline, SHELX software can refine crystal structures to resolve bond lengths/angles and confirm stereochemistry .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity >98%.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (e.g., decomposition temperature >150°C).
- Karl Fischer Titration : Measure residual moisture content (<0.5% w/w) to ensure storage stability .
Advanced Research Questions
Q. How does the morpholine ring influence the compound’s conformational flexibility and binding interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ring puckering (see Cremer-Pople parameters for quantifying non-planarity ).
- Docking Studies : Compare binding affinities of morpholine-containing analogs vs. piperidine/pyrrolidine derivatives to target receptors (e.g., σ receptors or glutamate modulators ).
- NMR Relaxation Studies : Measure T₁/T₂ times to assess rotational freedom of the morpholine ring in solution .
Q. What strategies resolve contradictions in observed biological activity across different assays?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition or cell viability) with varying concentrations (1 nM–100 μM) to identify non-linear effects.
- Metabolite Profiling : Use LC-MS/MS to detect degradation products or active metabolites that may interfere with results.
- Receptor Binding Assays : Compare radioligand displacement data (e.g., ³H-labeled ligands) across cell lines with/without endogenous receptor expression to isolate target-specific effects .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of amine derivatives to predict logP (target: 2.5–3.5 for blood-brain barrier penetration) and pKa (morpholine nitrogen: ~7.4).
- ADMET Predictions : Use SwissADME or ADMETLab to estimate bioavailability (%F >30%), CYP450 inhibition risks, and plasma protein binding.
- Free-Energy Perturbation (FEP) : Simulate binding free energy changes when modifying the methylbutyl chain length .
Q. What experimental designs mitigate challenges in studying the compound’s reactivity under ambient conditions?
- Methodological Answer :
- Inert Atmosphere Handling : Conduct reactions/sampling in gloveboxes (N₂/Ar) to prevent oxidation of the amine group.
- Accelerated Stability Testing : Expose samples to controlled humidity (40–75% RH) and temperature (25–40°C) for 4–12 weeks, monitoring degradation via HPLC.
- Spectroscopic Probes : Use FT-IR to track N-H stretching vibrations (3300–3500 cm⁻¹) for real-time stability assessment .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Standardized Solubility Protocols : Use shake-flask method with buffered solutions (pH 2–8) and equilibrate for 24 hrs.
- Particle Size Analysis : Laser diffraction to ensure consistent particle size distribution (e.g., D90 <10 μm).
- Co-Solvent Screening : Test solubility in DMSO/water mixtures (1–10% v/v) to identify formulation-dependent variability .
Q. Why might crystallographic data conflict with computational conformational predictions?
- Methodological Answer :
- Temperature Effects : Compare X-ray data (100 K) with MD simulations (298 K) to account for thermal motion.
- Torsional Angle Adjustments : Refine computational models using SHELXL’s restraints for bond distances/angles observed in crystallography .
- Solvent Inclusion : Check for lattice solvent molecules in the crystal structure that may stabilize non-equilibrium conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
